![molecular formula C12H15BrN2 B1526670 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole CAS No. 1217486-78-6](/img/structure/B1526670.png)
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole is a substituted imidazole derivative characterized by the presence of a bromine atom at the 6th position, a tert-butyl group at the 1st position, and a methyl group at the 2nd position on the imidazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-tert-butyl-2-methyl-1H-benzimidazole with bromine in the presence of a suitable solvent like acetic acid or chloroform.
Transition Metal-Catalyzed Methods: Transition metal catalysts such as palladium or copper can be used to facilitate the bromination reaction under milder conditions.
Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 6-hydroxy-1-tert-butyl-2-methyl-1H-benzo[d]imidazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles, such as alkyl halides or Grignard reagents, can be employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
6-Bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole serves as a crucial intermediate in the synthesis of potential pharmaceutical agents. Its structural properties allow it to interact with biological targets, including enzymes and receptors. For instance, derivatives of benzimidazole compounds have been studied for their efficacy in treating conditions like sundown syndrome in dementia patients, showcasing the therapeutic potential of this compound class .
Mechanism of Action:
The mechanism by which this compound exerts its effects often involves modulation of biological pathways through receptor interaction. The presence of the bromine atom and the tert-butyl group can enhance binding affinity and selectivity towards specific targets, which is crucial for drug design .
Organic Synthesis
Building Block for Complex Molecules:
This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex structures. Its ability to undergo various chemical reactions—such as substitution, oxidation, and coupling—makes it a versatile reagent. For example, it can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential for synthesizing complex organic molecules .
Synthetic Routes:
The synthesis of this compound typically involves bromination of precursor compounds under controlled conditions. Common methods include using brominating agents like N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF) .
Material Science
Functional Materials:
In material science, this compound can be employed in the development of functional materials. Its unique chemical structure allows for applications in creating polymers and dyes with specific properties. Research into its use in nanomaterials has also shown promise due to its stability and reactivity .
Case Study 1: Medicinal Applications
A study investigated the use of benzimidazole derivatives, including those related to this compound, for treating sundown syndrome. The research demonstrated that compounds derived from this class could effectively modulate orexin receptors, providing a basis for developing new treatments for dementia-related behavioral issues .
Case Study 2: Synthesis and Reactions
A synthetic route involving the reaction of this compound with bis(pinacolato)diboron was reported to yield high-purity products through efficient coupling reactions. This showcases the compound's utility as a versatile building block in organic chemistry .
Mechanism of Action
The mechanism by which 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole exerts its effects depends on its specific biological target. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved can vary widely depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
6-Bromo-1-methyl-1H-benzo[d]imidazole
6-Bromo-2-methyl-1H-benzo[d]imidazole
1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Uniqueness: The presence of the tert-butyl group in 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole provides steric hindrance, which can influence its reactivity and binding affinity compared to similar compounds without this bulky group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Biological Activity
6-Bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- CAS Number : 1217486-78-6
- Molecular Formula : C12H14BrN3
- Molecular Weight : 284.16 g/mol
Biological Activity Overview
Benzimidazole derivatives have been widely studied for their biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, a review of various benzimidazole compounds indicated that structural modifications significantly influence their antimicrobial efficacy against various pathogens.
Compound | Microbial Strain | MIC (μg/mL) | Reference |
---|---|---|---|
6-Bromo Compound | Staphylococcus aureus | < 10 | |
6-Bromo Compound | Escherichia coli | < 20 | |
6-Bromo Compound | Candida albicans | < 30 |
In these studies, the minimum inhibitory concentration (MIC) values suggest that the compound exhibits promising antibacterial and antifungal activities.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been explored. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
6-Bromo Compound | MCF-7 (Breast Cancer) | 15 | |
6-Bromo Compound | HeLa (Cervical Cancer) | 10 |
These findings indicate that structural modifications in benzimidazole can lead to enhanced anticancer activity, making them potential candidates for further drug development.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways relevant to microbial survival and cancer cell proliferation. For instance, some studies suggest that benzimidazole derivatives may interfere with DNA synthesis or protein function in target organisms.
Case Studies
Several case studies have demonstrated the efficacy of benzimidazole derivatives in clinical settings. One notable study evaluated the effectiveness of a closely related compound in treating infections caused by resistant strains of bacteria. The results showed significant improvement in patient outcomes when treated with benzimidazole-based therapies compared to standard treatments.
Properties
IUPAC Name |
6-bromo-1-tert-butyl-2-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2/c1-8-14-10-6-5-9(13)7-11(10)15(8)12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZXPZZABCIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)(C)C)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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